Boc-D-Glu(OtBu)-OH
CAS No.: 104719-63-3
Cat. No.: VC21539412
Molecular Formula: C14H25NO6
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104719-63-3 |
---|---|
Molecular Formula | C14H25NO6 |
Molecular Weight | 303.35 g/mol |
IUPAC Name | (2R)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/t9-/m1/s1 |
Standard InChI Key | YGSRAYJBEREVRB-SECBINFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Identity and Structural Composition
Boc-D-Glu(OtBu)-OH represents a protected form of D-glutamic acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the gamma-carboxyl side chain is protected as a tert-butyl ester. This arrangement leaves the alpha-carboxyl group free for peptide coupling reactions.
Nomenclature and Identifiers
The compound is formally known as (2R)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid according to IUPAC nomenclature . It exists in chemical databases and commercial catalogs under various identifiers:
Identifier Type | Value |
---|---|
CAS Registry Number | 104719-63-3 |
Molecular Formula | C₁₄H₂₅NO₆ |
Molecular Weight | 303.35 g/mol |
PubChem CID | 7018748 |
DTXSID | DTXSID40427015 |
The structural composition features a carboxylic acid group, two carbonyl groups, and two tert-butyl groups positioned strategically to control reactivity in synthetic applications .
Physical and Chemical Properties
Boc-D-Glu(OtBu)-OH possesses specific physicochemical characteristics that influence its behavior in laboratory settings and synthetic applications. These properties are crucial for researchers to understand when planning experimental protocols and synthetic routes.
Physical State and Appearance
The compound typically appears as a white to pale brown powder under standard laboratory conditions . This physical state facilitates handling and weighing during experimental procedures.
Thermodynamic Properties
The compound demonstrates specific thermal behavior relevant to its storage and processing:
Property | Value |
---|---|
Density | 1.1±0.1 g/cm³ |
Boiling Point | 449.8±40.0 °C at 760 mmHg |
Flash Point | 225.8±27.3 °C |
Melting Point | Not clearly defined in available data |
These thermal properties indicate high stability under typical laboratory conditions but suggest careful handling at elevated temperatures .
Solubility Profile
While specific quantitative solubility data is limited in the available literature, general recommendations for solution preparation indicate that solubility considerations are important for experimental applications. The compound displays improved solubility in polar organic solvents like DMSO and DMF, which is typical for protected amino acids .
Preparation of Stock Solutions
For research applications, proper preparation of stock solutions is critical to experimental success. Specific recommendations based on molecular weight calculations provide precise concentration relationships.
Stock Solution Preparation Guidelines
The following table outlines the volumes required to prepare various concentrations of Boc-D-Glu(OtBu)-OH solutions:
Desired Concentration | Quantity of Compound |
---|---|
1 mg | |
1 mM | 3.296 mL |
5 mM | 0.6592 mL |
10 mM | 0.3296 mL |
These calculations are based on the molecular weight of 303.4 g/mol and provide researchers with ready-to-use formulations for experimental protocols .
Applications in Peptide Synthesis
Boc-D-Glu(OtBu)-OH serves as a critical building block in solid-phase peptide synthesis, particularly in instances requiring the D-enantiomer of glutamic acid with orthogonal protection strategies.
Protection Strategy
The compound features two distinct protecting groups that serve specific functions:
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The Boc (tert-butyloxycarbonyl) group protects the alpha-amino functionality during peptide coupling
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The tert-butyl ester (OtBu) protects the side-chain carboxyl group from unwanted reactions
This orthogonal protection scheme allows selective deprotection strategies during stepwise peptide synthesis, making it particularly valuable for complex peptide construction .
Synthetic Versatility
The D-configuration of this amino acid derivative makes it particularly valuable for creating peptides with increased stability against enzymatic degradation. D-amino acids are less recognized by naturally occurring proteases, leading to increased metabolic stability of resulting peptides. This property is exploited in the development of peptide therapeutics with enhanced pharmacokinetic profiles and reduced immunogenicity .
Structural Analysis and Characterization
Understanding the three-dimensional structure of Boc-D-Glu(OtBu)-OH provides insight into its reactivity and behavior in synthetic applications.
Stereochemistry
The compound possesses a chiral center at the alpha-carbon, specifically in the R-configuration (D-enantiomer). This stereochemistry is critical to its biological and chemical behavior in peptide synthesis. The D-configuration represents the mirror image of the naturally occurring L-amino acid, conferring distinct properties to resulting peptides .
Spectroscopic Characteristics
While detailed spectroscopic data is limited in the provided sources, PubChem provides calculated and observed structural parameters that inform:
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SMILES notation: CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
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InChI: InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1
These notations provide a standardized representation of the molecule's connectivity and stereochemistry.
Related Compounds and Derivatives
Boc-D-Glu(OtBu)-OH belongs to a family of protected amino acids used in peptide synthesis. Understanding its relationship to similar compounds provides context for its applications.
Comparative Analysis with Fmoc-Protected Variants
The Fmoc (9-fluorenylmethoxycarbonyl) protected variant, Fmoc-Glu(OtBu)-OH, represents an alternative protection strategy for glutamic acid. Key differences include:
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The Fmoc group is removed under mild basic conditions, while Boc requires acidic conditions
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Fmoc-Glu(OtBu)-OH has a higher molecular weight (425.18 g/mol) compared to Boc-D-Glu(OtBu)-OH
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The Fmoc variant is commonly used in solid-phase peptide synthesis strategies that employ milder deprotection conditions
This comparison highlights the strategic selection of protecting groups based on synthetic requirements and compatibility with other reagents in peptide synthesis.
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